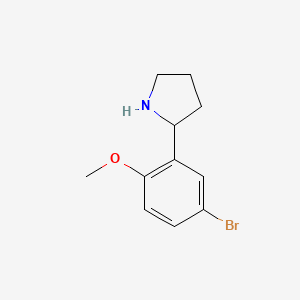

2-(5-Bromo-2-methoxyphenyl)pyrrolidine

説明

Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure in which one or more of the ring atoms are nitrogen. nih.gov These structures are of paramount importance in the fields of organic and medicinal chemistry due to their widespread presence in natural products and synthetic pharmaceuticals. diva-portal.orgresearchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their critical role in drug design and development. nih.govbeilstein-journals.org Their prevalence stems from their ability to engage in various biological interactions, such as hydrogen bonding, and to provide rigid scaffolds that can be functionalized to optimize binding with biological targets. researchgate.net These compounds form the core of numerous alkaloids, vitamins, hormones, and antibiotics. diva-portal.orgresearchgate.net

| Heterocycle | Example Drug | Therapeutic Class |

|---|---|---|

| Piperazine | Imatinib | Anticancer |

| Pyrrolidine (B122466) | Lisinopril | Antihypertensive |

| Imidazole | Losartan | Antihypertensive |

| Pyridine | Amlodipine | Antihypertensive |

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly privileged scaffold in medicinal chemistry. nih.govacs.org Its significance is underscored by its presence in a wide array of natural products, especially alkaloids, and numerous synthetic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. ontosight.ai The versatility of the pyrrolidine scaffold is enhanced by several key features: its sp³-hybridized carbons allow for efficient exploration of three-dimensional chemical space, it can be readily synthesized from precursors like the amino acid proline, and its structure can be modified to fine-tune biological activity. nih.gov

The stereochemical complexity of the pyrrolidine ring is a crucial aspect of its utility in drug design. tru.canih.govuou.ac.in With up to four stereogenic carbon atoms, a substituted pyrrolidine can exist as multiple stereoisomers. tru.ca The specific three-dimensional arrangement of substituents on the ring can dramatically influence a molecule's biological profile, as enantiomers often exhibit different binding affinities for chiral biological targets like proteins. nih.gov

The non-planar nature of the saturated five-membered ring leads to a phenomenon known as "pseudorotation," where the ring exists in various puckered conformations, such as the "envelope" and "twist" forms. nih.govacs.org The energetic favorability of these conformations can be controlled by the strategic placement of substituents. nih.govacs.org For example, substituents can be chosen to lock the ring into a specific conformation that is optimal for binding to a receptor, thereby enhancing potency and selectivity. nih.govacs.org This conformational control is a powerful tool for medicinal chemists in designing molecules with precise three-dimensional shapes. beilstein-journals.org

Overview of Bromophenyl and Methoxyphenyl Motifs in Chemical Synthesis

Aryl halides, including compounds containing a bromophenyl group, are fundamental building blocks in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful methods for constructing complex molecular architectures by forming new carbon-carbon bonds. The presence of a bromo-substituent on an aromatic ring can also influence a molecule's electronic properties and its ability to engage in halogen bonding, which can be a significant interaction in ligand-receptor binding. nih.gov For instance, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides have shown that bromo substitution can lead to potent cytotoxic compounds. nih.gov

The methoxyphenyl group is another prevalent motif in medicinal chemistry, found in over 230 approved drugs. nih.gov The methoxy (B1213986) group (-OCH₃) can significantly impact a molecule's properties by acting as a hydrogen bond acceptor and influencing its lipophilicity and metabolic stability. nih.govresearchgate.net It can alter the electronic nature of the aromatic ring and its substitution pattern (ortho, meta, or para) can be used to modulate binding affinity and pharmacokinetic profiles. ontosight.ai For example, in a series of anticancer quinolin-4-one derivatives, the presence of a methoxyphenyl group was part of the core structure of the most promising compound. nih.gov

Research Context of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine within Pyrrolidine Chemistry

While specific research detailing the synthesis or biological activity of this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within a well-established context of medicinal chemistry research. The molecule is an analogue of other researched compounds that combine these key structural motifs.

For example, research has been conducted on "2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide (B1583983) derivatives" for their antiproliferative activity. researchgate.net Similarly, the synthesis and crystal structure of "5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine" have been reported, indicating interest in the 5-bromo-2-methoxyphenyl fragment for creating novel chemical entities. nih.gov Furthermore, the related compound "1-(5-Bromo-2-methoxyphenyl)pyrrolidine" is commercially available, suggesting its use as a synthetic intermediate. bldpharm.com

The compound this compound can be viewed as a structural hybrid, designed to explore the chemical space defined by these important pharmacophores. The 2-arylpyrrolidine framework is a common feature in compounds targeting the central nervous system. The specific substitution pattern on the phenyl ring—a bromine atom at the 5-position and a methoxy group at the 2-position—is likely intended to probe structure-activity relationships in a particular biological target. The interplay between the conformational preferences of the pyrrolidine ring and the electronic and steric properties of the substituted phenyl group would be of significant interest in understanding its potential interactions with enzymes or receptors.

| Compound Name |

|---|

| This compound |

| 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide |

| 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine |

| 1-(5-Bromo-2-methoxyphenyl)pyrrolidine |

| Lisinopril |

| Imatinib |

| Losartan |

| Amlodipine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWUQUOGCFJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 5 Bromo 2 Methoxyphenyl Pyrrolidine and Analogs

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by systematically breaking it down into simpler, commercially available starting materials. This process involves identifying key bond disconnections that correspond to reliable chemical reactions.

For 2-(5-Bromo-2-methoxyphenyl)pyrrolidine, the primary retrosynthetic disconnections involve the bond between the pyrrolidine (B122466) ring and the aromatic moiety, as well as the bonds forming the pyrrolidine ring itself.

Pyrrolidine Ring Formation Strategies

A common retrosynthetic approach involves the disconnection of the C-N and C-C bonds of the pyrrolidine ring, leading to acyclic precursors. Several well-established strategies for constructing the pyrrolidine scaffold can be considered:

From ω-haloamines: A straightforward strategy involves the intramolecular cyclization of an appropriate ω-haloamine. For the target molecule, this would entail a precursor like 1-amino-4-halo-1-(5-bromo-2-methoxyphenyl)butane. The cyclization is typically promoted by a base.

Reductive Amination of 1,4-dicarbonyls: The pyrrolidine ring can be formed via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction.

From Amino Alcohols: The cyclization of 1,4-amino alcohols under acidic or basic conditions is another viable route.

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful method for constructing five-membered heterocycles. mdpi.com This approach involves the reaction of an azomethine ylide with a suitable dipolarophile. mdpi.com

| Strategy | Precursor Type | Description |

| Intramolecular Cyclization | ω-haloamine | Base-promoted cyclization of an amine with a leaving group on the fourth carbon. |

| Reductive Amination | 1,4-dicarbonyl and amine | Condensation followed by reduction to form the saturated heterocycle. |

| Amino Alcohol Cyclization | 1,4-amino alcohol | Acid or base-catalyzed intramolecular dehydration/cyclization. |

| [3+2] Cycloaddition | Azomethine ylide and dipolarophile | A concerted reaction forming two new bonds and the five-membered ring. mdpi.com |

Introduction of the 5-Bromo-2-methoxyphenyl Moiety

The 5-bromo-2-methoxyphenyl group can be introduced at various stages of the synthesis. Retrosynthetically, this can be envisioned in two primary ways:

Starting with a pre-functionalized aromatic precursor: A common approach is to begin with a commercially available or readily synthesized aromatic compound that already contains the desired substitution pattern. Examples include 5-bromo-2-methoxybenzaldehyde (B189313), 5-bromo-2-methoxyaniline (B1307452), or 1-bromo-4-methoxy-2-nitrobenzene. These precursors can then be elaborated to include the side chain necessary for pyrrolidine ring formation.

Late-stage functionalization: Alternatively, the 5-bromo-2-methoxyphenyl group can be introduced onto a pre-existing 2-phenylpyrrolidine (B85683) scaffold. This is often achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this case, a key precursor would be 2-(2-methoxyphenyl)pyrrolidine, which could then be brominated, or more strategically, a boronic acid or ester derivative of 2-(pyrrolidin-2-yl)phenol could be coupled with a bromine source. A notable example of a related synthesis involves the use of 5-bromo-2-methoxyphenylboronic acid in a palladium-catalyzed Suzuki coupling to form a biaryl linkage. nih.gov

Direct Synthesis Routes

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed for the synthesis of this compound and its analogs.

Multi-step Synthesis Approaches from Anilines or Related Precursors

Syntheses starting from substituted anilines are a versatile approach for preparing 2-arylpyrrolidines. A general strategy involves the N-alkylation of the aniline (B41778) with a 1,4-dihaloalkane, followed by an intramolecular cyclization.

For the target molecule, a potential route could begin with 5-bromo-2-methoxyaniline. The synthesis could proceed as follows:

N-alkylation: Reaction of 5-bromo-2-methoxyaniline with a suitable 4-carbon synthon containing two leaving groups, such as 1,4-dibromobutane, under basic conditions.

Cyclization: The resulting N-(4-halobutyl)aniline derivative can then undergo intramolecular cyclization to form the pyrrolidine ring. This cyclization can be promoted by a strong base.

An alternative approach involves the palladium-catalyzed C-N cross-coupling of aryl halides with a suitable amino-alkene, followed by an intramolecular carboamination. nih.govnih.gov This method has been successfully applied to the synthesis of various 2-arylpyrrolidines. nih.gov

Functionalization of Preformed Pyrrolidine Rings

This strategy involves the synthesis of a generic 2-arylpyrrolidine precursor, which is then functionalized to introduce the desired substituents on the aromatic ring. A powerful method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic sequence is:

Synthesis of a suitable pyrrolidine precursor: This could be N-Boc-2-(2-methoxyphenyl)pyrrolidine, which can be synthesized via several established methods.

Directed ortho-metalation and boronation: The 2-methoxyphenyl group can direct lithiation to the 5-position, followed by quenching with a boron electrophile (e.g., triisopropyl borate) to generate the corresponding boronic acid or ester.

Halogenation: The boronic acid can then be converted to the bromide using reagents such as copper(II) bromide. Alternatively, direct bromination of N-Boc-2-(2-methoxyphenyl)pyrrolidine could be explored, although this may lead to issues with regioselectivity.

A highly efficient two-step synthesis of α-arylpyrrolidines has been reported, which consists of a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. This highlights the utility of cross-coupling reactions in the synthesis of this class of compounds.

Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2] cycloaddition reactions, particularly those involving azomethine ylides, represent a highly convergent and stereocontrolled method for the synthesis of substituted pyrrolidines. mdpi.com

A general approach for the synthesis of this compound via this method would involve:

Generation of an azomethine ylide precursor: This is typically an imine derived from an amino acid ester (e.g., glycine (B1666218) methyl ester) and an aldehyde. For the target molecule, 5-bromo-2-methoxybenzaldehyde would be the aldehyde of choice.

In situ generation of the azomethine ylide: The imine is treated with a suitable base or Lewis acid to generate the 1,3-dipole.

Cycloaddition with a dipolarophile: The azomethine ylide then reacts with a dipolarophile, such as ethylene (B1197577) or a synthetic equivalent, to form the pyrrolidine ring. The choice of dipolarophile can influence the substitution pattern on the final product.

Stereoselective Synthesis Approaches

The asymmetric construction of the 2-arylpyrrolidine scaffold is a key challenge in organic synthesis. Various methods have been developed to control the stereochemistry at the C2 position, leading to enantioenriched products. These approaches can be broadly categorized into enantioselective methodologies, chiral auxiliary strategies, and metal-catalyzed reactions.

Enantioselective Methodologies for Pyrrolidine Derivatives

Enantioselective methods directly create the desired stereocenter without the prior attachment of a chiral auxiliary. A prominent example is the use of biocatalysis, particularly with enzymes like transaminases.

A recently developed biocatalytic approach utilizes transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones. nih.govacs.org This method leverages pyridoxal-5'-phosphate (PLP)-dependent enzymes to transfer an amino group from an amine donor, such as isopropylamine, to a prochiral ketone substrate. acs.org The resulting chiral amine intermediate undergoes spontaneous intramolecular cyclization to yield the desired chiral N-heterocycle. nih.gov

This transaminase-triggered cyclization has been successfully applied to the synthesis of various 2-arylpyrrolidines. nih.gov By selecting either an (R)-selective or an (S)-selective transaminase, it is possible to access both enantiomers of the target compound with high enantiomeric excess (ee). For instance, the synthesis of 2-arylpyrrolidine analogs from 4-chlorobutyrophenones has demonstrated excellent enantioselectivities (≥95% ee) and yields ranging from 10% to 90%. nih.gov This enzymatic approach offers a green and efficient alternative to traditional heavy metal catalysis. nih.govacs.org

Table 1: Enantioselective Synthesis of 2-Arylpyrrolidines using Transaminases Data sourced from JACS Au, 2023. nih.gov

| Substrate (ω-chloroketone) | Enzyme (Transaminase) | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-chloro-1-phenylbutan-1-one | ATA-117-Rd6 | (R)-2-phenylpyrrolidine | 90 | >99.5 |

| 4-chloro-1-phenylbutan-1-one | 3FCR-4M | (S)-2-phenylpyrrolidine | 80 | >99.5 |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | ATA-117-Rd6 | (R)-2-(4-chlorophenyl)pyrrolidine | 85 | >99.5 |

| 4-chloro-1-(4-methoxyphenyl)butan-1-one | ATA-117-Rd6 | (R)-2-(4-methoxyphenyl)pyrrolidine | 75 | >99.5 |

Chiral Auxiliary Strategies

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule to direct a diastereoselective transformation. The auxiliary is subsequently removed to afford the enantioenriched product. The N-tert-butanesulfinyl group, developed by Ellman, is a highly effective chiral auxiliary for the synthesis of chiral amines and their derivatives, including pyrrolidines. acs.orgresearchgate.net

One powerful application of this strategy is in [3+2] cycloaddition reactions. The N-tert-butanesulfinyl group can be used as a chiral director on a 1-azadiene, which then reacts with an azomethine ylide in a highly diastereoselective 1,3-dipolar cycloaddition. acs.org This reaction allows for the construction of densely substituted pyrrolidines with excellent control over the stereochemistry. The (S)-configuration of the sulfinyl group, for example, can induce a specific (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine ring. acs.org The reaction proceeds in moderate to good yields and excellent diastereoselectivities, often catalyzed by silver salts like Ag₂CO₃. acs.org Following the cycloaddition, the auxiliary can be readily cleaved under acidic conditions.

Metal-Catalyzed Stereoselective Cyclization Reactions

Transition metal catalysis provides a powerful and versatile platform for the stereoselective synthesis of pyrrolidines. Gold and palladium catalysts, in particular, have enabled the development of novel and efficient cyclization reactions.

Gold catalysts have emerged as uniquely effective in activating alkynes toward nucleophilic attack. This property has been exploited in the intramolecular hydroamination of alkynes to synthesize N-heterocycles. Specifically, gold-catalyzed tandem reactions of chiral homopropargyl sulfonamides can produce enantioenriched 2,5-disubstituted pyrrolidines. acs.org

The reaction proceeds via a gold-catalyzed intramolecular anti-Markovnikov hydroamination, which is followed by a tandem reaction such as azidation, allylation, or heteroarylation. acs.org The process starts with a 5-endo-dig cycloisomerization to generate a dihydropyrrole intermediate, which is then promoted by the gold catalyst to an iminium intermediate. This intermediate is subsequently trapped by an external nucleophile to afford the functionalized pyrrolidine. This methodology allows for the rapid construction of highly functionalized pyrrolidines with excellent transfer of chirality from the starting material. acs.org

Palladium(II)-catalyzed oxidative cyclization is an effective strategy for the synthesis of various heterocycles. acs.org These reactions often utilize molecular oxygen (O₂) as a cheap, environmentally benign terminal oxidant, making them highly attractive for sustainable chemical synthesis. nih.govcaltech.edu While direct application to 2-arylpyrrolidines is an emerging area, the principles have been well-established in the synthesis of other N-heterocycles, such as indoles from N-aryl imines. acs.orgnih.gov

In a typical catalytic cycle, a Pd(II) catalyst coordinates to an unsaturated substrate containing a tethered nucleophile. An intramolecular aminopalladation or carbopalladation occurs, followed by β-hydride elimination or reductive elimination to form the cyclized product and a Pd(0) species. The Pd(0) is then reoxidized to the active Pd(II) state by a co-catalyst system, which is in turn regenerated by molecular oxygen. caltech.edu An enantioselective variant of this process involves the use of chiral ligands, such as (-)-sparteine (B7772259), which can induce asymmetry in the cyclization step, leading to enantiomerically enriched products with up to 90% ee. caltech.edu A related transformation, the palladium-catalyzed carboamination of N-alkenylamines with aryl bromides, provides a direct route to 2-(arylmethyl)pyrrolidines with high enantioselectivity (up to 94% ee) using chiral phosphine (B1218219) ligands like (R)-Siphos-PE. nih.gov

Key Chemical Transformations and Conditions

The successful stereoselective synthesis of this compound and its analogs hinges on the precise control of reaction conditions. Each methodology employs a unique set of reagents and parameters to achieve high selectivity and yield.

Table 2: Summary of Key Reaction Conditions for Stereoselective Pyrrolidine Synthesis

| Methodology | Catalyst / Auxiliary | Key Reagents / Co-catalysts | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|---|

| Enantioselective Biocatalysis nih.gov | Transaminase (e.g., ATA-117-Rd6) | PLP, Isopropylamine (amine donor) | KPi buffer, DMSO | 37 °C | High ee (>99.5%), access to both enantiomers |

| Chiral Auxiliary Strategy acs.org | (S)-N-tert-butanesulfinyl group | Ag₂CO₃ (catalyst), α-imino ester | Toluene | Room Temp. | High diastereoselectivity |

| Gold-Catalyzed Hydroamination acs.org | Au(I) complex | External nucleophile (e.g., TMSN₃) | Dichloroethane | 50-80 °C | Functionalized pyrrolidines, chirality transfer |

| Palladium-Catalyzed Cyclization caltech.edunih.gov | Pd(OAc)₂, (-)-sparteine or (R)-Siphos-PE | O₂ (oxidant) or Aryl Bromide | Toluene | 80-110 °C | Good yield, high ee (up to 94%) |

For biocatalytic transamination , the reaction is typically performed in an aqueous buffer (e.g., potassium phosphate) with a co-solvent like DMSO to aid substrate solubility. The key components are the enzyme, the cofactor PLP, and a sacrificial amine donor. nih.gov

In chiral auxiliary-mediated cycloadditions , the choice of catalyst (often a silver or Lewis acid) and solvent can be crucial for achieving high diastereoselectivity. The reactions are often run at room temperature. acs.org

Gold-catalyzed cyclizations of homopropargyl sulfonamides typically employ a gold(I) catalyst in a non-polar solvent like dichloroethane at elevated temperatures. The choice of the external nucleophile dictates the final functionalization at the 2-position. acs.org

Palladium-catalyzed aerobic cyclizations require a palladium(II) precursor, a ligand (which can be chiral), and an atmosphere of oxygen. caltech.edu In the related carboamination reactions, a palladium(0) precursor, a chiral phosphine ligand, and a base are used to couple an aryl halide with the alkenyl amine. nih.gov

Nucleophilic Substitution Reactions Involving Bromine Atom

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNA r) reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse analogs. The SNA r process typically involves the addition of a nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the bromide ion. The efficiency of these reactions is often influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring.

Computational studies on related systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, have shown that the reaction proceeds through a stepwise pathway. nih.govresearchgate.net This involves the initial addition of the nucleophile to form a zwitterionic intermediate, followed by a proton transfer that facilitates the elimination of the leaving group. nih.govresearchgate.net While the specific kinetics and thermodynamics for this compound are not detailed in the provided results, these general principles of SNA r reactions are applicable.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Pyrrolidine | 2-(5-(pyrrolidin-1-yl)-2-methoxyphenyl)pyrrolidine | Varies (often requires heat or catalysis) |

| Methoxide | 2-(2,5-dimethoxyphenyl)pyrrolidine | Varies (often requires heat or catalysis) |

| Thiolate | 2-(5-(alkylthio)-2-methoxyphenyl)pyrrolidine | Varies (often requires heat or catalysis) |

This table is illustrative and specific conditions would need to be optimized for each reaction.

Reduction and Oxidation of Functional Groups

The functional groups present in this compound and its precursors can be modified through reduction and oxidation reactions to generate a variety of analogs. For instance, if a nitro group were present on the aromatic ring, it could be reduced to an amine, which could then be further functionalized. The synthesis of related pyrrolidine-containing drugs often involves such transformations. For example, the synthesis of (S)-prolinol, a key precursor for many pharmaceuticals, is achieved through the reduction of proline using reagents like LiAlH4 or LiBH4. nih.gov

Oxidation reactions can also be employed. For instance, the oxidation of an alcohol group on a precursor molecule can yield an aldehyde or a ketone, which can then participate in further reactions. The synthesis of a 4-bromoimidazole derivative of a pyrrolidine-containing compound involves the oxidation of (S)-prolinol with Dess-Martin periodinane. nih.gov

Electrophilic Substitution Reactions on Aryl Rings

The aryl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy (B1213986) group, which is an ortho, para-directing group. The bromine atom is also an ortho, para-directing group, but is deactivating. The regioselectivity of electrophilic substitution reactions on this scaffold will be dictated by the combined electronic and steric effects of these substituents. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, nitration would likely introduce a nitro group at the positions ortho or para to the methoxy group and ortho to the bromine atom, depending on the reaction conditions. The specific outcome would be influenced by steric hindrance from the pyrrolidine ring and the existing substituents. youtube.com

Condensation Reactions for Scaffold Assembly

The pyrrolidine ring itself is often constructed through condensation reactions. A common strategy for the synthesis of 2-arylpyrrolidines involves the condensation of a suitable precursor, such as an amino acid derivative, with an appropriate carbonyl compound. For example, the synthesis of certain pyrrolidine derivatives starts from proline, where a condensation reaction affords an oxazolidinone that can be further modified. nih.gov

Another approach involves the Knoevenagel condensation, which is a reaction between an active methylene (B1212753) compound and a carbonyl group, often catalyzed by a weak base like piperidine (B6355638) or pyrrolidine. researchgate.net This type of reaction is useful for forming carbon-carbon bonds and can be a key step in the assembly of the pyrrolidine scaffold or in the synthesis of precursors.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. psu.edu This technology has been successfully applied to a variety of reactions relevant to the synthesis of pyrrolidine derivatives, including N-alkylation and multicomponent reactions. nih.govnih.gov

For instance, a microwave-assisted N-alkylation of a chlorin (B1196114) with 2-bromoethylamine (B90993) was achieved in just 5 minutes with a 68% yield. nih.gov Similarly, microwave irradiation has been used to synthesize spiro pyrrolidines through a catalyst-free, one-pot, three-component reaction. nih.gov These examples highlight the potential of microwave-assisted protocols for the efficient synthesis of this compound and its analogs.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Chlorin Synthesis | 8 hours | 4 hours | - | nih.gov |

| N-alkylation | Not specified | 5 minutes | - | nih.gov |

| Spiro Pyrrolidine Synthesis | Not specified | Shorter reaction times | Moderate to excellent yields | nih.gov |

Free Radical Bromination Reactions

Free radical bromination is a method for introducing a bromine atom onto a molecule, typically at an allylic or benzylic position. While direct free radical bromination of the pyrrolidine ring of this compound is less common, this type of reaction is important in the synthesis of precursors. For example, the side-chain bromination of alkylaromatics using N-bromosuccinimide (NBS) under free-radical conditions is a classic transformation. nih.gov

In the context of synthesizing analogs, a precursor with a benzylic methyl group could undergo free radical bromination to introduce a bromine atom, which can then be used for further functionalization. A patented method for the synthesis of 2-bromo-4,5-dimethoxybenzyl bromide involves a free radical bromination of a benzylic methyl C-H bond, promoted by an initiator to avoid substitution on the aromatic ring. google.com

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromo 2 Methoxyphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 2-(5-Bromo-2-methoxyphenyl)pyrrolidine. The spectrum would be expected to show distinct signals for the aromatic protons on the bromomethoxyphenyl ring, the methoxy (B1213986) group protons, the proton on the chiral center of the pyrrolidine (B122466) ring, and the methylene (B1212753) protons of the pyrrolidine ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the assignment of each proton. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.0 ppm), showing characteristic splitting patterns based on their substitution. The methoxy protons would appear as a sharp singlet, likely around δ 3.8-4.0 ppm. The protons of the pyrrolidine ring would exhibit more complex multiplets in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their electronic environment. The spectrum for this compound would be expected to display signals for each of the carbon atoms in the aromatic ring, the methoxy group, and the pyrrolidine ring. The chemical shifts would help to distinguish between aromatic, aliphatic, and oxygen- or nitrogen-attached carbons. For example, the carbons of the benzene (B151609) ring would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the pyrrolidine ring would be found further upfield.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyrrolidine ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be critical for establishing the connectivity between the 5-bromo-2-methoxyphenyl group and the pyrrolidine ring, for example, by observing a correlation from the proton at the 2-position of the pyrrolidine ring to the carbons of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental formula (C₁₁H₁₄BrNO). The mass spectrum would also be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The fragmentation pattern would likely involve cleavage of the bond between the aromatic ring and the pyrrolidine ring, as well as fragmentation of the pyrrolidine ring itself. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ suggests a monoisotopic mass of 256.03316 m/z.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

C-H stretching of the aliphatic pyrrolidine ring (around 2850-2960 cm⁻¹)

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹)

N-H stretching of the secondary amine in the pyrrolidine ring (a weak to medium band around 3300-3500 cm⁻¹)

C-N stretching (around 1020-1250 cm⁻¹)

C-Br stretching (in the fingerprint region, typically below 680 cm⁻¹)

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the pyrrolidine ring and the relative orientation of the two ring systems. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the pyrrolidine N-H group, would be elucidated. While the crystal structure for the related compound 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine is available, providing some insight into the geometry of the bromomethoxyphenyl moiety, it is not a substitute for the experimental determination of the crystal structure of the title compound.

In-Depth Structural Analysis of this compound Remains Elusive

A thorough investigation into the chemical compound this compound reveals a significant gap in publicly available, detailed structural data. Despite extensive searches of scientific literature and chemical databases, specific experimental crystallographic and advanced spectroscopic information required for a complete structural elucidation, as per the requested outline, could not be located for this particular molecule.

The inquiry sought to build a comprehensive profile of the compound, focusing on precise measurements of its molecular geometry and intermolecular interactions. The intended article was to be structured around the following key areas:

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles: This would involve the precise measurement of the distances between atoms, the angles formed by chemical bonds, and the torsional angles that define the three-dimensional shape of the molecule. Such data is typically obtained through single-crystal X-ray diffraction analysis.

Determination of Molecular Conformation and Tautomeric Forms: This section aimed to describe the preferred spatial arrangement of the atoms in the molecule (its conformation) and to investigate the potential for it to exist in different isomeric forms (tautomers) that can interconvert.

Analysis of Intermolecular Interactions in Crystal Lattice: This would have detailed the non-covalent forces, such as hydrogen bonds and van der Waals forces, that govern how individual molecules of this compound pack together in a solid, crystalline state.

While information exists for structurally similar compounds, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and various other brominated methoxyphenyl derivatives, directly applying this data to this compound would be scientifically inaccurate. The substitution of a pyrrolidine ring for other molecular fragments significantly alters the electronic and steric properties, leading to unique bond parameters, conformational preferences, and crystal packing arrangements.

The absence of specific experimental data for this compound prevents the creation of the detailed data tables and in-depth research findings that were requested. The scientific community relies on empirical data from techniques like X-ray crystallography and multi-dimensional NMR spectroscopy to report such structural details with confidence. Until such studies are performed and published for this compound, a detailed and accurate analysis as outlined cannot be provided.

Computational and Theoretical Investigations of 2 5 Bromo 2 Methoxyphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.govmdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. nih.gov For a molecule like 2-(5-Bromo-2-methoxyphenyl)pyrrolidine, DFT calculations provide profound insights into its structural, vibrational, and electronic characteristics. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, often used with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netresearchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Conformational analysis is crucial for flexible molecules like the subject compound, which possesses rotational freedom around the single bond connecting the pyrrolidine (B122466) ring and the methoxyphenyl group. By performing a potential energy surface (PES) scan, where the dihedral angle between the two rings is systematically varied, different conformers can be identified. nih.gov The energies of these conformers are then calculated to identify the global minimum energy structure, which represents the most stable and prevalent conformation of the molecule. researchgate.netnih.gov This stable geometry is the foundation for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-Br | 1.912 |

| C-O (methoxy) | 1.365 | |

| C-N (pyrrolidine) | 1.471 | |

| C-C (ring junction) | 1.518 | |

| Bond Angle (°) | C-C-Br | 119.8 |

| C-C-O | 118.5 | |

| C-C-N | 112.3 | |

| Dihedral Angle (°) | C-C-C-N | -125.4 |

Note: The values presented are hypothetical and representative of typical results from DFT/B3LYP calculations.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govresearchgate.net Once the molecular geometry is optimized to its minimum energy state, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies. mdpi.com

A direct comparison between the theoretical and experimental spectra serves as a powerful validation of the calculated structure. researchgate.netnih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To correct for this, computed frequencies are typically multiplied by a scaling factor. researchgate.net The potential energy distribution (PED) analysis is then used to assign specific vibrational modes to the calculated frequencies, such as C-H stretching, C=C aromatic ring vibrations, and C-Br stretching. researchgate.net This detailed assignment allows for a comprehensive understanding of the molecule's vibrational dynamics. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Calculated Frequency (Scaled) | Assignment (PED) |

| 3075 | Aromatic C-H Stretch | |

| 2960 | Aliphatic C-H Stretch | |

| 1595 | Aromatic C=C Stretch | |

| 1480 | CH₂ Scissoring | |

| 1250 | Asymmetric C-O-C Stretch | |

| 1120 | C-N Stretch | |

| 680 | C-Br Stretch |

Note: These are representative values. Experimental data is required for a definitive comparison.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. physchemres.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. mdpi.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the aromatic system.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.22 |

| HOMO-LUMO Gap (ΔE) | 4.93 |

Note: Values are hypothetical, derived from typical DFT calculations for similar aromatic compounds.

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. physchemres.org

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons, calculated as ω = χ² / (2η). nih.gov

Table 4: Calculated Global Chemical Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 1.22 |

| Electronegativity (χ) | (I+A)/2 | 3.685 |

| Chemical Hardness (η) | (I-A)/2 | 2.465 |

| Chemical Softness (S) | 1/η | 0.406 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 2.75 |

Note: Values are calculated based on the hypothetical HOMO and LUMO energies from Table 3.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these sites are expected around the electronegative oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine ring. researchgate.netresearchgate.net

Blue regions correspond to positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton on the pyrrolidine nitrogen (N-H). nih.gov

Green regions denote areas of neutral or near-zero potential, often associated with the carbon framework of the aromatic ring. researchgate.net

The MEP surface provides a clear, intuitive picture of molecular polarity and helps rationalize intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). q-chem.comnih.gov This method goes beyond the delocalized picture of molecular orbitals to quantify specific electronic interactions. nih.govresearchgate.net

For this compound, important interactions would likely include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals (e.g., LP(O) → σ(C-C) or LP(N) → σ(C-C)). This analysis reveals the underlying electronic delocalizations that influence the molecule's geometry and reactivity. nih.gov

Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (NBO)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (Caromatic-Caromatic) | 18.5 | Lone Pair Delocalization |

| LP (N) | σ* (C-H) | 4.2 | Hyperconjugation |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | 22.1 | π-Conjugation |

| σ (C-H) | σ* (C-N) | 3.1 | Hyperconjugation |

Note: LP denotes a lone pair orbital. The values presented are hypothetical examples of significant interactions.

Based on a comprehensive review of scientific literature and chemical databases, there are no specific published computational or theoretical investigations for the compound This compound that directly correspond to the detailed outline requested.

While computational methods such as the Polarizable Continuum Model (PCM), Time-Dependent Density Functional Theory (TD-DFT), Hirshfeld surface analysis, and molecular docking are widely used to characterize novel compounds, the specific application of these techniques to this compound has not been documented in available research.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as they pertain solely to this compound:

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Searches for this specific molecule did not yield any dedicated studies presenting data on its solvent effects, thermodynamic properties of formation, predicted electronic absorption spectra, intermolecular interactions via Hirshfeld analysis, or its binding interactions with biological targets through molecular docking and dynamics simulations.

Reactivity and Reaction Mechanisms of 2 5 Bromo 2 Methoxyphenyl Pyrrolidine

Chemical Transformations of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. Its reactivity is centered around the nitrogen atom and the adjacent carbon atoms.

The secondary amine of the pyrrolidine ring is a primary site for functionalization. N-alkylation, N-acylation, and N-arylation are common transformations that can be readily achieved. For instance, N-alkylation can introduce a variety of substituents, altering the steric and electronic properties of the molecule.

The carbon atoms of the pyrrolidine ring, particularly the α-carbon (C2), can also be functionalized. Deprotonation of the N-H followed by lithiation at the C2 position can generate a nucleophilic center, which can then react with various electrophiles to introduce new substituents.

Table 1: Potential Modifications at Nitrogen and Carbon Positions of the Pyrrolidine Ring

| Transformation | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-2-(5-bromo-2-methoxyphenyl)pyrrolidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-(5-bromo-2-methoxyphenyl)pyrrolidine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-2-(5-bromo-2-methoxyphenyl)pyrrolidine |

| C2-Alkylation | 1. n-BuLi, TMEDA, THF, -78 °C; 2. Alkyl halide | 2-Alkyl-2-(5-bromo-2-methoxyphenyl)pyrrolidine |

While pyrrolidine rings are generally stable, they can undergo ring-opening reactions under specific conditions. Reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been demonstrated using a combination of a Lewis acid and photoredox catalysis. researchgate.net Such a strategy could potentially be applied to an N-acylated derivative of 2-(5-bromo-2-methoxyphenyl)pyrrolidine to yield a linear amino alcohol.

Conversely, the formation of the this compound scaffold can be achieved through ring-closing reactions. Palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl bromides represent a powerful method for the synthesis of 2-(arylmethyl)pyrrolidines. nih.gov

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

The bromine atom of this compound is well-suited for participation in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. While no specific examples with this compound are documented, the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid demonstrates the feasibility of coupling at a bromo-substituted, methoxy-containing aromatic ring. beilstein-journals.org

Heck Reaction: The Heck reaction would enable the coupling of the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.org This reaction typically proceeds with a palladium catalyst and a base.

Sonogashira Coupling: This reaction would allow for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of an arylalkyne derivative. wikipedia.org This reaction is generally carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(5-Aryl-2-methoxyphenyl)pyrrolidine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-(5-Alkenyl-2-methoxyphenyl)pyrrolidine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-(5-Alkynyl-2-methoxyphenyl)pyrrolidine |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging on an electron-rich aromatic ring like the one present in this compound. The presence of the electron-donating methoxy (B1213986) group further deactivates the ring towards nucleophilic attack. SNAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. Therefore, this pathway is considered less likely under standard SNAr conditions.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage that can undergo specific chemical transformations, primarily cleavage to reveal a phenol (B47542).

The most common method for the cleavage of aryl methyl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). vaia.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction, yielding the corresponding phenol and methyl halide. Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl ethers.

Table 3: Potential Transformations of the Methoxy Group

It is important to note that the conditions required for ether cleavage are often harsh and may affect other functional groups in the molecule. Careful selection of reagents and reaction conditions would be necessary to achieve selective demethylation without altering the pyrrolidine ring or the bromine substituent.

Demethylation Reactions

No published research studies were found that specifically describe the demethylation of this compound.

Oxidation to Aldehydes or Acids

No published research studies were found that specifically describe the oxidation of this compound to the corresponding aldehyde or carboxylic acid.

Influence of Substituents on Reaction Selectivity and Yield

Without experimental data on the reactivity of this compound in demethylation and oxidation reactions, it is not possible to provide a detailed analysis of the influence of its substituents on reaction selectivity and yield.

Structure Activity Relationship Sar and Mechanism of Action Studies of 2 5 Bromo 2 Methoxyphenyl Pyrrolidine Derivatives

Design Principles for Modulating Biological Activities

The biological activity of derivatives based on the 2-(5-Bromo-2-methoxyphenyl)pyrrolidine scaffold is intricately linked to their three-dimensional structure and the specific placement of functional groups. The design of potent and selective ligands is guided by a deep understanding of how modifications to the core structure influence molecular interactions with biological targets. Key principles involve manipulating the stereochemistry of the pyrrolidine (B122466) ring, leveraging the electronic and steric properties of the phenyl ring substituents, and exploring substitutions at various positions on the pyrrolidine ring itself.

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The five-membered ring is not planar and can adopt various "envelope" or "twisted" conformations, which influences the spatial orientation of its substituents. nih.govbeilstein-journals.org The specific arrangement of atoms, or stereoisomers, can lead to significant differences in how a molecule binds to enantioselective proteins and receptors. nih.gov

For instance, in studies of related phenoxyalkylamine derivatives, the chirality at the 2-position of the pyrrolidine ring, where the substituted phenyl group is attached, has a profound impact on receptor affinity. Research on compounds targeting serotonin-2 (5-HT2) receptors revealed that the (S)-enantiomer exhibited significantly higher binding affinity compared to the racemic mixture. pharm.or.jp This indicates that the target receptor has a specific stereochemical requirement for optimal binding, where one enantiomer fits more favorably into the binding pocket than the other. This principle underscores the importance of stereoselective synthesis in drug design to isolate the more active enantiomer. mdpi.com The conformational stability of the pyrrolidine ring can be further influenced by substituents, which in turn affects its pharmacological efficacy. nih.govbeilstein-journals.org

5-Bromo Substituent: The bromine atom at the 5-position is a lipophilic and electron-withdrawing group. In related scaffolds like the 2,5-dimethoxyphenethylamines, the addition of a lipophilic substituent at this position (designated as the 4'-position in that series) generally leads to increased agonist potency at 5-HT2 receptors. nih.gov This suggests that the bromo group may engage in favorable hydrophobic or halogen-bonding interactions within the receptor's binding site.

2-Methoxy Substituent: The methoxy (B1213986) group at the 2-position is an electron-donating group that can also participate in hydrogen bonding as an acceptor. Its position is critical for orienting the molecule within the binding pocket. Structure-activity relationship studies on other compounds have shown that a methoxy group at certain positions is essential for activity, and its replacement with other groups, such as halogens, can lead to a loss of biological function. researchgate.net This highlights the specific role the methoxy group plays, likely involving precise electronic or hydrogen-bonding interactions with amino acid residues in the target protein.

Together, the 5-bromo and 2-methoxy groups create a specific electronic and steric profile on the phenyl ring that is optimized for interaction with certain receptors.

Modifications at various positions of the pyrrolidine ring provide another avenue for modulating biological activity.

N1 Position: The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold. nih.gov Substitutions at this position can alter the molecule's pKa and its ability to form ionic bonds with acidic residues in a receptor. For example, in a series of [2-(2-phenylethyl)phenoxy]alkylamine derivatives, the N-methylpyrrolidine compound showed potent and selective affinity for 5-HT2 receptors. pharm.or.jp

Position 2: As the point of attachment for the substituted phenyl ring, modifications directly on this carbon are less common without altering the core scaffold. However, the length and nature of chains attached to this position are critical. Studies have shown that the length of an alkylene chain attached to the 2-position of the pyrrolidine ring significantly affects 5-HT2 receptor affinity, with a two-carbon chain ((S)-27) showing the highest affinity compared to one- or three-carbon chains. pharm.or.jp

Positions 3 and 5: These positions offer opportunities for introducing additional functional groups to probe for further interactions within the binding site. In a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which feature a related core, the introduction of various aminomethyl groups at the 5-position led to compounds with high affinity and selectivity for the dopamine D3 receptor. nih.gov This demonstrates that substitutions at the 5-position can be used to fine-tune receptor selectivity.

In Vitro Studies on Biological Target Interactions

In vitro studies are essential for characterizing the molecular pharmacology of this compound derivatives, revealing their binding affinities for specific targets and their effects on cellular functions.

Binding assays are used to measure the affinity of a compound for a specific receptor or enzyme, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Derivatives of the 2-phenylpyrrolidine (B85683) scaffold have shown significant affinity for various neurotransmitter receptors.

For example, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were evaluated for their binding to dopamine D2, D3, and D4 receptors. The results showed that these compounds could achieve high affinity and, in some cases, high selectivity for the D3 receptor. nih.gov Similarly, pyrrolidine-containing [2-(2-phenylethyl)phenoxy]alkylamine derivatives have demonstrated high affinity for 5-HT2 receptors while having lower affinity for dopamine D2 receptors, indicating a degree of selectivity. pharm.or.jp

| Compound | Target | Binding Affinity (Ki or IC50, nM) | Selectivity |

|---|---|---|---|

| (S)-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidine ((S)-27) | 5-HT2 Receptor | 0.54 (IC50) | High D2/5-HT2 ratio (340) |

| (S)-27 | D2 Receptor | 184 (IC50) | - |

| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole (6p) | Dopamine D3 Receptor | 4.3 (Ki) | 20-fold vs D2, 300-fold vs D4 |

| Compound 6p | Dopamine D2 Receptor | 86 (Ki) | - |

| Compound 6p | Dopamine D4 Receptor | 1290 (Ki) | - |

Data sourced from Bioorganic & Medicinal Chemistry nih.gov and the Journal of Medicinal Chemistry. pharm.or.jp

Beyond simple binding, in vitro functional assays can determine how these compounds modulate cellular activity. For instance, a compound that binds to a receptor can act as an agonist (activating the receptor) or an antagonist (blocking the receptor).

Derivatives of 2-phenylpyrrolidine have been shown to act as potent antagonists of 5-HT2 receptor-mediated cellular responses. In laboratory studies, the selective 5-HT2 antagonist (S)-27 was effective at inhibiting serotonin-induced vasoconstriction. pharm.or.jp Furthermore, it demonstrated a concentration-dependent inhibition of human platelet aggregation, a process also mediated by 5-HT2 receptors. pharm.or.jp These findings confirm that the high binding affinity observed in receptor studies translates into functional antagonism at the cellular level, effectively blocking the downstream pathways activated by serotonin.

Enzyme Inhibition Mechanisms

The pyrrolidine core is a recurring motif in the design of enzyme inhibitors, often serving as a pharmacophore that mimics the transition-state of an enzymatic reaction. nih.gov Derivatives of this compound have been investigated as inhibitors of several key enzymes. A prominent mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme that controls DNA topology and is critical for bacterial replication and survival. als-journal.comnih.gov

Specifically, certain pyrrolamide derivatives function as ATPase inhibitors of the DNA gyrase B (GyrB) subunit. researchgate.net These compounds target the ATP binding pocket of the enzyme, a mechanism distinct from the quinolone class of antibiotics. nih.gov Inhibition of ATPase activity disrupts the energy-dependent process of DNA supercoiling, ultimately leading to a cessation of DNA synthesis and bacterial cell death. nih.gov

In addition to DNA gyrase, other pyrrolidine derivatives have shown potent and selective inhibition against β-N-acetylhexosaminidases (β-HexNAcases). For these inhibitors, both the specific stereochemistry of the pyrrolidine ring and the presence of an N-acetylamino group are critical for potent inhibition, highlighting the precise structural requirements for interaction with the enzyme's active site. nih.gov Furthermore, structure-based design has led to the development of pyrrolidine-2,5-diones that act as inhibitors of Tumor Necrosis Factor-α (TNF-α), a key cytokine in inflammatory diseases. nih.govresearchgate.net

Computational Approaches to SAR

Computational chemistry provides powerful tools to elucidate the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and understanding the specific molecular properties that drive biological effects.

While specific QSAR studies on this compound were not prevalent in the reviewed literature, studies on structurally analogous bromo-benzohydrazide derivatives provide valuable insights. These analyses, targeting both antimicrobial and anticancer activities, have identified several key molecular descriptors that govern the compounds' efficacy. nih.govresearchgate.net The findings indicate that the biological activity is significantly influenced by a combination of electronic and topological parameters. nih.gov

| Model Type | Key Descriptors | Indicated Importance | Source |

| Antimicrobial QSAR | Total Energy (Te), Valence molecular connectivity index (⁰χᵛ), Wiener index (W) | The overall electronic energy and the molecule's topology, including branching and size, are critical for antimicrobial potency. | nih.gov |

| Antimicrobial QSAR | Balaban index (J), Valence molecular connectivity indices (¹χᵛ, ²χᵛ) | Highlights the importance of the molecule's topology and the connectivity of its atoms in describing antimicrobial activity. | researchgate.net |

| Antimicrobial 2D QSAR | ALogP, Hydrogen Bond Acceptors (HBA), Molecular Polar Surface Area | Suggests that activity can be improved by increasing lipophilicity (ALogP) and the polar surface area of the molecule. | mdpi.com |

These models demonstrate that properties such as lipophilicity, molecular shape, and electronic distribution are paramount for the biological activity of these brominated aromatic compounds.

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. semanticscholar.orgethernet.edu.et Both have been instrumental in the development of pyrrolidine derivatives.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules (ligands) that are known to bind to the target. semanticscholar.org By analyzing the common structural features and properties of a series of active compounds, a pharmacophore model can be developed to guide the design of new molecules with improved activity.

Structure-based drug design (SBDD) leverages the known 3D structure of the target protein or enzyme, typically obtained through X-ray crystallography or NMR spectroscopy. semanticscholar.orgtemple.edu This approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. A powerful example is the development of pyrrolamide inhibitors of DNA gyrase. Researchers used NMR screening to identify initial fragment hits that bound to the ATP pocket of GyrB, and then iterative X-ray crystallography was used to visualize the binding mode and guide the optimization of these fragments into potent inhibitors with antibacterial activity. nih.gov Similarly, SBDD strategies were employed to identify and optimize pyrrolidine-2,5-diones as direct inhibitors of TNF-α. nih.govresearchgate.net

Investigation of Potential Biological Activity Mechanisms

In vitro studies have been crucial in elucidating the specific cellular and molecular mechanisms through which derivatives of this compound exert their biological effects.

Anticancer Mechanisms (in vitro)

Derivatives of the pyrrolidine scaffold have demonstrated significant anticancer activity through multiple mechanisms. A primary pathway identified is the induction of apoptosis, or programmed cell death. nih.gov Studies on spiropyrrolidine hybrids confirmed that their cytotoxic effect on cancer cells, such as the A549 human lung carcinoma and Jurkat T-lymphocyte lines, is mediated by apoptosis, with a confirmed role for caspases. nih.gov

Another key mechanism is the generation of oxidative stress within cancer cells. Certain brominated derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways. farmaciajournal.com Additionally, other related compounds have been found to induce cell cycle arrest, particularly at the G2/M phase. This is often followed by apoptosis and is associated with the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. researchgate.net

The following table summarizes the in vitro anticancer activity of various pyrrolidine and pyrrolidone derivatives.

| Compound Class | Cancer Cell Line(s) | IC₅₀ / Activity | Observed Mechanism | Source |

| N-methyl spiropyrrolidine derivatives | A549 (Lung), Jurkat (T-lymphocyte) | Moderate IC₅₀ values | Induction of apoptosis via caspases | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Viability reduction to 28-30% at 100 µM | Cytotoxicity | mdpi.com |

| Brominated acetophenone derivatives | HeLa, MCF7, A549, Caco2, PC3 | Good cytotoxic effects | Induction of Reactive Oxygen Species (ROS) | farmaciajournal.com |

| Pyrrolomycins (containing a bromo-methoxyphenyl moiety) | HCT116 (Colon), MCF-7 (Breast) | Low micromolar antiproliferative activity | Antiproliferative | unipa.it |

| (E)-styrylsulfonyl methylpyridine derivative | HCT-116 (Colon) | GI₅₀ <1µM | G2/M arrest, inhibition of tubulin polymerization, apoptosis | researchgate.net |

Antimicrobial Mechanisms (in vitro)

The primary antimicrobial mechanism for many pyrrolidine-based compounds is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for bacteria but absent in a similar form in humans, making it an excellent target for selective antibacterial agents. By inhibiting the GyrB subunit's ATPase activity, these compounds prevent DNA replication, leading to bacterial cell death. nih.govresearchgate.net

Fragment-based lead generation has successfully identified pyrrolamides as a novel class of DNA gyrase inhibitors. nih.gov Structure-based design has further refined these compounds, leading to N-phenyl-4,5-dibromopyrrolamides with potent activity against E. coli DNA gyrase. researchgate.net The efficacy of these compounds is demonstrated by their low micromolar and even nanomolar inhibitory concentrations against the target enzyme and their minimum inhibitory concentrations (MIC) against various bacterial strains.

The table below details the in vitro activity of representative pyrrolamide derivatives.

| Compound Class | Target Organism/Enzyme | MIC / IC₅₀ | Mechanism | Source |

| Pyrrolamide 2 | S. aureus, S. pneumoniae | ≤2 µg/mL | DNA Gyrase Inhibition | nih.gov |

| Pyrrolamide 2 | E. coli, H. influenzae | ≥64 µg/mL | DNA Gyrase Inhibition | nih.gov |

| N-phenyl-4,5-dibromopyrrolamide (Compound 28) | E. coli DNA Gyrase | 20 nM | DNA Gyrase B Inhibition | researchgate.net |

| 2-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid (9a) | E. coli DNA Gyrase | 0.18 µM | DNA Gyrase B Inhibition | researchgate.net |

Other Relevant Pharmacological Mechanisms (e.g., enzyme inhibition)

The core structure of a pyrrolidine ring connected to a substituted phenyl group is a common motif in the design of enzyme inhibitors. Research into similar molecules has highlighted several enzyme families as potential targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition:

One of the most explored areas for pyrrolidine-based compounds is the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. While direct studies on this compound are unavailable, research on pyrrolidine-constrained phenethylamines has demonstrated potent and selective DPP-IV inhibition. The general pharmacophore for DPP-IV inhibitors often includes a pyrrolidine ring that interacts with the S2 subsite of the enzyme. The substituted phenyl group, in this case, a 5-bromo-2-methoxyphenyl group, would be positioned to interact with other regions of the enzyme's active site, influencing binding affinity and selectivity.

The nature and position of substituents on the phenyl ring are critical for inhibitory activity. For instance, the presence of a methoxy group at the 2-position and a bromine atom at the 5-position would dictate the electronic and steric interactions with the enzyme. In related series of DPP-IV inhibitors, substitutions on the phenyl ring have been shown to significantly modulate potency.

Prolyl Oligopeptidase (POP) Inhibition:

Prolyl oligopeptidase (POP) is another serine protease that has been a target for inhibitors containing a pyrrolidine scaffold. N-acyl-pro-pyrrolidine type molecules have been synthesized and shown to be potent POP inhibitors with nanomolar activities nih.gov. These inhibitors typically utilize the pyrrolidine ring to bind within the enzyme's active site.

In SAR studies of POP inhibitors, the substituents on the acyl group, which can be conceptually related to the substituted phenyl group in this compound, play a crucial role in determining the inhibitory potency. Molecular modeling studies have indicated that the terminal groups of these inhibitors interact with specific subsites of the enzyme. For instance, the length and nature of a linker chain to a terminal aromatic group can optimize binding. A 4-fold enhancement in inhibitor activity was observed upon substitution at the 4-position of the proline ring with a fluorine atom, which formed a weak hydrogen bond with a tyrosine residue in the enzyme nih.gov. This highlights the sensitivity of the enzyme to substitutions on and around the pyrrolidine core.

While no direct data exists for this compound, the established importance of the pyrrolidine ring and the influence of aromatic substituents in related POP inhibitors suggest that this compound could potentially interact with this enzyme.

Table of Related Enzyme Inhibitory Data for Pyrrolidine Derivatives

Since specific data for this compound is not available, the following table presents findings for analogous compounds to illustrate the potential for enzyme inhibition within this chemical class.

| Compound Class | Target Enzyme | Key Findings |

| Pyrrolidine-constrained phenethylamines | Dipeptidyl Peptidase IV (DPP-IV) | Optimization of N-substituents based on protein co-crystal structures led to a >400-fold improvement in potency over initial screening hits. |

| N-acyl-pro-pyrrolidine derivatives | Prolyl Oligopeptidase (POP) | Achieved nanomolar inhibitory activities. The optimal length of a linker to a flat aromatic terminal group was found to be three carbon-carbon bonds. |

| Fmoc-aminoacylpyrrolidine-2-nitriles | Prolyl Oligopeptidase (POP) | Fmoc-prolyl-pyrrolidine-2-nitrile and Fmoc-alanyl-pyrrolidine-2-nitrile were found to be potent noncompetitive inhibitors with Ki values of 5 nM. These compounds did not inhibit the related enzyme DPP-IV nih.gov. |

Derivatization and Analogue Development Based on 2 5 Bromo 2 Methoxyphenyl Pyrrolidine Scaffold

Synthetic Strategies for Analogue Libraries

The generation of analogue libraries from the 2-(5-bromo-2-methoxyphenyl)pyrrolidine core involves systematic chemical modifications to explore the structure-activity relationships (SAR). These strategies are broadly categorized by the part of the molecule being altered: the pyrrolidine (B122466) ring or the bromo-methoxyphenyl moiety.

The pyrrolidine ring offers several positions for the introduction of chemical diversity, which can significantly influence the pharmacological properties of the resulting analogues. The nitrogen atom is a primary site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide array of functional groups. For instance, reductive amination of the pyrrolidine nitrogen with various aldehydes and ketones can yield a library of N-substituted derivatives.